Cas no 24253-37-0 (1,1':2',1''-Terphenyl, 4-bromo-)

1,1':2',1''-Terphenyl, 4-bromo- 化学的及び物理的性質
名前と識別子
-
- 1,1':2',1''-Terphenyl, 4-bromo-
- 1-bromo-4-(2-phenylphenyl)benzene
- 4-BROMO-O-TERPHENYL
- CS-0089271
- 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
- SCHEMBL4825288
- A902512
- 24253-37-0
- MFCD31813867
- 2-(4-bromophenyl)biphenyl
- 4-Bromo-1,1':2',1''-terphenyl
- G70649
- 4-Bromo-1,1/':2/',1/'/'-terphenyl
- DTXSID80622769
- ALEDFYPQEIOLQU-UHFFFAOYSA-N
- 4-bromoterphenyl
- 2-(4-bromophenyl)-1,1'-biphenyl
- BS-53521
-
- インチ: InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
- InChIKey: ALEDFYPQEIOLQU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 308.02009
- どういたいしつりょう: 308.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1,1':2',1''-Terphenyl, 4-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1493153-100mg |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 100mg |
$41.0 | 2025-03-19 | |
Ambeed | A1493153-1g |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 1g |
$183.0 | 2025-03-19 | |
abcr | AB587532-250mg |
4-Bromo-1,1':2',1''-terphenyl; . |
24253-37-0 | 250mg |
€159.40 | 2024-04-18 | ||
A2B Chem LLC | AD57420-250mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 250mg |
$50.00 | 2024-04-20 | |
abcr | AB587532-1g |
4-Bromo-1,1':2',1''-terphenyl; . |
24253-37-0 | 1g |
€317.30 | 2024-04-18 | ||
1PlusChem | 1P007OEK-1g |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 1g |
$163.00 | 2024-05-21 | |
A2B Chem LLC | AD57420-1g |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 1g |
$133.00 | 2024-04-20 | |
1PlusChem | 1P007OEK-250mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 250mg |
$62.00 | 2024-05-21 | |
A2B Chem LLC | AD57420-100mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 100mg |
$29.00 | 2024-04-20 | |
Ambeed | A1493153-250mg |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 250mg |
$68.0 | 2025-03-19 |
1,1':2',1''-Terphenyl, 4-bromo- 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
1,1':2',1''-Terphenyl, 4-bromo-に関する追加情報
1,1':2',1''-Terphenyl, 4-bromo-
1,1':2',1''-Terphenyl, 4-bromo-, also known by its CAS registry number 24253-37-0, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and electronics. This compound is a derivative of terphenyl, a trimer of benzene rings connected through single bonds, with a bromine atom substituted at the 4-position of one of the phenyl rings. The unique structure of this compound endows it with exceptional electronic and optical properties, making it a valuable material for various advanced applications.
The synthesis of 1,1':2',1''-Terphenyl, 4-bromo- typically involves multi-step organic reactions, often utilizing coupling reactions such as the Suzuki-Miyaura coupling or other cross-coupling methodologies. These reactions are highly efficient and allow for precise control over the substitution patterns on the aromatic rings. Recent advancements in catalytic systems have further enhanced the yield and purity of this compound, making it more accessible for large-scale production and research purposes.
In terms of physical properties, 1,1':2',1''-Terphenyl, 4-bromo- exhibits a high degree of planarity due to its extended conjugated system. This planarity contributes to its excellent charge transport properties, which are critical for applications in organic electronics. The bromine substitution at the 4-position introduces electron-withdrawing effects, which modulate the electronic characteristics of the molecule. This modulation is particularly advantageous in tuning the compound's behavior in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Recent studies have demonstrated that 1,1':2',1''-Terphenyl, 4-bromo- can serve as a versatile building block for constructing advanced functional materials. For instance, researchers have employed this compound to fabricate high-performance organic semiconductors with superior charge mobility. In one notable study published in Nature Materials, scientists reported that incorporating 1,1':2',1''-Terphenyl, 4-bromo- into polymer blends significantly enhanced the charge transport efficiency, leading to improved device performance in OLEDs.
Beyond its electronic applications, this compound has also found utility in optoelectronic devices. Its strong absorption bands in the visible region make it an ideal candidate for use in photovoltaic cells and sensors. Recent work by researchers at Stanford University has highlighted its potential as a photosensitive material in next-generation solar cells. By leveraging its unique optical properties, they achieved unprecedented efficiency levels in energy conversion.
The versatility of 1,1':2',1''-Terphenyl, 4-bromo- extends to its role as a precursor for synthesizing more complex molecular architectures. For example, it can be used as a starting material for constructing two-dimensional covalent organic frameworks (COFs), which are emerging as promising candidates for gas storage and catalysis applications. The ability to functionalize this compound with additional substituents further expands its potential uses across diverse scientific domains.
In conclusion, 1,1':2',1''-Terphenyl, 4-bromo-, with its CAS number 24253-37-0, represents a cutting-edge material with multifaceted applications in modern science and technology. Its exceptional electronic and optical properties make it an invaluable component in the development of advanced devices and materials. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in shaping the future of organic electronics and beyond.
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